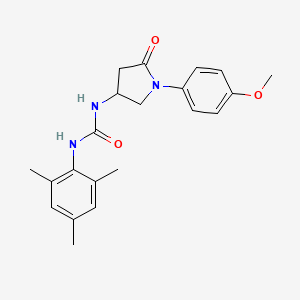

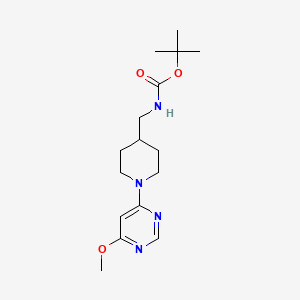

2-(4-Fluorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-Fluorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a complex organic molecule that may have potential applications in medicinal chemistry. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their synthesis, crystal structure, and pharmacological properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related fluorinated compounds, such as those described in the first paper, involves the use of Jacobson thioanilide radical cyclization chemistry and subsequent reactions like O-[(11)C]methylation . Similarly, the synthesis of Schiff bases using related fluorinated thiophene derivatives, as mentioned in the third paper, employs the Gewald synthesis technique followed by a reaction with pyrazole-4-carboxaldehyde derivatives . These methods suggest that the synthesis of the compound would likely involve multi-step organic reactions, possibly including cyclization and substitution reactions to introduce the various functional groups present in the molecule.

Molecular Structure Analysis

The second paper discusses the crystal structure of oxadiazole-piperazine derivatives, which are structurally related to the compound of interest . The study found that the piperazine ring adopts a chair conformation and that intermolecular hydrogen bonds contribute to the crystal packing. These findings imply that the piperazine moiety in the compound of interest may also adopt a similar conformation and participate in hydrogen bonding, which could influence its molecular interactions and stability.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the structures and properties of similar compounds discussed in the papers. For instance, the presence of the fluorophenyl group is likely to influence the lipophilicity of the molecule, which is important for its potential as a drug candidate . The oxazole ring and piperazine moiety may affect the compound's solubility and ability to form intermolecular interactions, as seen in the crystal structure studies of related molecules .

Relevant Case Studies

The papers provided do not mention case studies directly related to the compound . However, the pharmacological evaluation of novel derivatives of oxazole-methyl-piperazine compounds, as described in the fourth paper, suggests that similar compounds can exhibit significant biological activities, such as antidepressant and antianxiety effects . This indicates that the compound may also have potential pharmacological applications that could be explored in future studies.

Scientific Research Applications

Synthesis and Characterization

Research in the field of organic chemistry has led to the synthesis of novel compounds with potential biological activities. For instance, the synthesis of 1,2,4-Triazole derivatives incorporating a piperazine nucleus highlights the versatility of these frameworks in creating compounds with possible antimicrobial activities. These synthesis processes often involve multi-step reactions and are explored using various green chemistry techniques, such as microwave and ultrasound irradiation, to optimize conditions and enhance yields (Bektaş et al., 2010; Mermer et al., 2018).

Potential Biological Activities

Several studies have investigated the biological activities of compounds bearing structural similarities to 2-(4-Fluorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile. These activities include antimicrobial, antibacterial, and antifungal properties, demonstrated through various in vitro assays. Compounds synthesized have shown varying degrees of effectiveness against a range of microbial strains, indicating their potential as leads for developing new therapeutic agents (Sanjeevarayappa et al., 2015; Gadakh et al., 2010).

Advanced Applications in Imaging and Diagnosis

Compounds with fluorinated structures, akin to the one , have been explored for their potential in imaging applications, such as in positron emission tomography (PET) for cancer diagnosis. The synthesis of carbon-11 labeled fluorinated compounds demonstrates the integration of complex molecules with imaging technologies, providing insights into their utility in non-invasive cancer diagnosis (Wang et al., 2006).

properties

IUPAC Name |

2-(4-fluorophenyl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O3/c1-29-19-5-3-2-4-17(19)21(28)26-10-12-27(13-11-26)22-18(14-24)25-20(30-22)15-6-8-16(23)9-7-15/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQWWSMBAKVNLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2540377.png)

![3-Oxospiro[3.4]octane-1-carboxylic acid](/img/structure/B2540378.png)

![2-[[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-5H-purin-7-ium-8-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2540383.png)

![7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2540386.png)

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine](/img/structure/B2540387.png)

![N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2540391.png)

![6-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2540393.png)

![(4Ar,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide](/img/structure/B2540394.png)